methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride
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Overview
Description
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride is a chemical compound with a unique structure that combines a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]azepine
- 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
- {1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol dihydrochloride
Uniqueness
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride is unique due to its specific structural features and the presence of both pyrazole and pyridine rings.
Properties
Molecular Formula |
C8H13Cl2N3O2 |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)6-2-9-4-7-5(6)3-10-11-7;;/h3,6,9H,2,4H2,1H3,(H,10,11);2*1H |
InChI Key |
ZDEXWVZODBKBFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC2=C1C=NN2.Cl.Cl |
Origin of Product |
United States |
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